molecular formula C14H17NO2S B1340805 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid CAS No. 923716-18-1

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid

Cat. No. B1340805
CAS RN: 923716-18-1
M. Wt: 263.36 g/mol
InChI Key: KXUPBZWVXOBHOJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a compound that falls within the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reactions of benzotriazole with 2-(arylsulfanyl)ethylamines or 2-phenoxyethylamine, followed by cyclization to produce novel 1,4-benzothiazepines . Another method includes a three-component reaction of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives to yield novel compounds . Additionally, 2-substituted benzothiazole derivatives can be synthesized by reacting 2-methyl benzothiazole or 2-ethyl benzothiazole with halogenated alcohols . These methods demonstrate the versatility and efficiency of synthesizing benzothiazole derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be further modified to introduce various substituents. The structural confirmation of these derivatives is typically achieved using techniques such as 1H NMR, 13C NMR, IR spectroscopy, mass spectroscopy, and elemental analysis . These analytical techniques ensure the accurate identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions due to the reactive sites present on the benzothiazole ring and the attached substituents. The literature suggests that these compounds can participate in cyclization reactions to form benzothiazepines and can also be involved in multi-component reactions to introduce additional functional groups . The reactivity of these compounds makes them suitable for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the nature of the substituents attached to the core structure. These properties include solubility, melting point, boiling point, and stability, which are essential for determining the compound's suitability for various applications. The literature does not provide specific details on the physical and chemical properties of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid, but general trends can be inferred from related compounds. For instance, the solubility in organic solvents and the thermal stability can be deduced from the synthesis conditions, such as the use of acetone as a solvent and reflux temperatures .

Scientific Research Applications

Design, Synthesis, and Evaluation of N-(Substituted Benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective

  • A study found that certain derivatives of benzothiazol, specifically N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant anticonvulsant and neuroprotective effects. These findings indicate potential leads for safer and more effective anticonvulsant drugs with neuroprotective properties (Hassan, Khan, & Amir, 2012).

Synthesis of Benzothiazole Derivatives

Synthesis of 2-Substituted Benzothiazoline Derivatives

  • Research on the synthesis of novel 2-substituted benzothiazole derivatives, which could have various applications in materials science and medicinal chemistry, was conducted. The structural characterization of these compounds was performed using NMR, IR, MS, and elemental analysis (Ye Chu-ping, 2005).

Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives

  • A study synthesized new benzothiazole derivatives with potential antimicrobial properties. The compounds were evaluated for their effectiveness against various microbes, highlighting the role of benzothiazoles in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Synthesis of Fluorescent Materials

A One-Pot Reaction to Synthesize Two Types of Fluorescent Materials Containing Benzothiazolyl Moiety

  • This study demonstrates the synthesis of two types of fluorescent materials containing benzothiazolyl moiety. These materials, with their bright green and blue emissions, are significant for applications in materials science and photoluminescence studies (Yu et al., 2013).

Antiparasitic Properties

In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis

  • Research exploring benzothiazoles with different position 2 substitutions revealed significant antiparasitic properties. This study particularly highlights the potential of benzothiazoles in treating parasites like Leishmania infantum and Trichomonas vaginalis, with implications for developing new antiparasitic drugs (Delmas et al., 2002).

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific compounds .

Future Directions

Benzothiazoles continue to be a topic of interest in various research fields due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzothiazole-based drugs .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUPBZWVXOBHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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